molecular formula C20H18N4O3 B2797447 N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1031660-29-3

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2797447
CAS No.: 1031660-29-3
M. Wt: 362.389
InChI Key: SFSAKJNMHPYWGL-UHFFFAOYSA-N
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Description

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a phenyl group, and a pyrrolidine ring. The presence of these functional groups makes it a compound of interest in various fields, including medicinal chemistry and materials science.

Mechanism of Action

Target of Action

The compound N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide, also known as N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, is a derivative of 1,2,4-oxadiazole 1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial effects againstXanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) . These bacteria are responsible for serious diseases in rice, impacting food security .

Mode of Action

It is known that 1,2,4-oxadiazole derivatives can interact with their targets through various mechanisms . The oxadiazole ring is a bioisostere of amide and shows better hydrolytic and metabolic stability , which could enhance the compound’s interaction with its targets.

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways due to their broad spectrum of biological activities . For instance, they can inhibit the growth of bacteria such as Xoo and Xoc , which could involve disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.

Pharmacokinetics

The 1,2,4-oxadiazole ring is known to enhance hydrolytic and metabolic stability , which could potentially improve the bioavailability of the compound.

Result of Action

The compound exhibits moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . It also shows strong antibacterial effects on Xoo and Xoc . These results indicate that the compound could be used as a potential alternative for discovering novel antibacterial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps. One common approach is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the 1,2,4-oxadiazole ring without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The phenyl and pyrrolidine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals.

    Industry: The compound can be used in the development of new materials, including polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-13-21-20(27-23-13)14-7-9-16(10-8-14)22-19(26)15-11-18(25)24(12-15)17-5-3-2-4-6-17/h2-10,15H,11-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSAKJNMHPYWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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